molecular formula C21H17N3O3S2 B3298925 3-benzenesulfonamido-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide CAS No. 898440-74-9

3-benzenesulfonamido-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide

Cat. No.: B3298925
CAS No.: 898440-74-9
M. Wt: 423.5 g/mol
InChI Key: KHNUFGCEEBTKII-UHFFFAOYSA-N
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Description

3-benzenesulfonamido-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is a synthetic organic compound designed for research purposes, integrating a benzamide linker and a benzenesulfonamide group with a 2-methylbenzothiazole scaffold. The benzothiazole core is a privileged structure in medicinal chemistry, known for its diverse biological activities . In particular, benzothiazole derivatives have demonstrated significant potential as anticancer agents, showing efficacy against a range of cancer cell lines, including breast adenocarcinoma (MCF-7), cervical cancer (HeLa), and colon cancer . The mechanism of action for such compounds can vary, but many function as enzyme inhibitors. Some benzothiazole-sulfonamide hybrids are investigated as inhibitors of tumor-associated carbonic anhydrases , a mechanism relevant for targeting hypoxic tumors . Furthermore, the benzenesulfonamide group is a classic pharmacophore known to confer inhibitory activity against various enzymes . This specific molecular architecture, combining these functional groups, suggests it is a valuable chemical tool for researchers exploring new therapeutic agents, particularly in oncology and enzyme inhibition studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(benzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S2/c1-14-22-19-13-16(10-11-20(19)28-14)23-21(25)15-6-5-7-17(12-15)24-29(26,27)18-8-3-2-4-9-18/h2-13,24H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNUFGCEEBTKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-benzenesulfonamido-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide typically involves multiple steps, including the formation of the benzothiazole ring and the subsequent attachment of the benzene sulfonamide group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of advanced techniques such as microwave irradiation or one-pot multicomponent reactions to enhance the efficiency and yield of the synthesis . These methods allow for the rapid and scalable production of the compound, making it suitable for large-scale applications.

Scientific Research Applications

3-benzenesulfonamido-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, this compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent . It has also been investigated for its ability to inhibit specific enzymes and proteins, making it a valuable tool in biochemical research .

Mechanism of Action

The mechanism of action of 3-benzenesulfonamido-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways within cells. The benzothiazole moiety is known to interact with various enzymes and receptors, leading to the inhibition of their activity . This compound can also induce apoptosis in cancer cells by disrupting cellular signaling pathways and promoting cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzamide Core

The benzamide scaffold is widely exploited in medicinal chemistry. Key comparisons include:

  • N-(2-Methyl-1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzamide (CAS 406194-70-5)

    • Structural Difference : Replaces the benzenesulfonamido group with a trifluoromethyl (-CF₃) substituent.
    • Implications : The -CF₃ group is strongly electron-withdrawing, enhancing lipophilicity and metabolic stability compared to the polar sulfonamido group. This substitution may alter target binding or pharmacokinetics.
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Structural Difference: Features a 3-methylbenzamide core with an N,O-bidentate directing group.

Role of the Benzothiazole Moiety

The 2-methyl-1,3-benzothiazol-5-yl group is critical for interactions in heterocyclic drug candidates. Comparisons include:

  • 3-Benzenesulfonamido-N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]benzamide (CM874038) Structural Difference: Replaces the 2-methylbenzothiazole with a benzodioxol-substituted thiazole.

Sulfonamido vs. Sulfamoyl/Sulfonyl Groups

Sulfonamide derivatives are prevalent in diuretics and enzyme inhibitors:

  • Metolazone and Bumetanide Structural Difference: These diuretics feature sulfamoyl (-SO₂NH₂) or sulfonyl (-SO₂-) groups.

Inhibitory Activity of Benzamide Analogs

highlights benzamide derivatives with 2-acylamino substituents showing PCAF HAT inhibitory activity (e.g., 71% inhibition for compound 9). The target compound’s benzenesulfonamido group may mimic the role of long acyl chains in enhancing activity through hydrophobic interactions or hydrogen bonding.

Biological Activity

3-benzenesulfonamido-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are notable for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC16H16N2O2S2
Molecular Weight336.44 g/mol
CAS Number671200-95-6

Mode of Action

Benzothiazole derivatives, including this compound, are known to interact with various biological targets. The primary mode of action involves the inhibition of specific enzymes or receptors that play critical roles in cellular signaling pathways. The sulfonamide group is particularly important for its biological activity, as it can form hydrogen bonds with target proteins.

Biochemical Pathways

The compound has been associated with the modulation of several biochemical pathways:

  • Antitumor Activity : It has been shown to inhibit tumor cell proliferation by inducing apoptosis in cancer cell lines.
  • Antimicrobial Effects : The compound exhibits significant antibacterial and antifungal properties by disrupting microbial cell wall synthesis.

In Vitro Studies

A series of in vitro studies have demonstrated the biological activity of this compound against various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
SISO (Cervical Cancer)2.38 - 3.77Induction of apoptosis
RT-112 (Bladder Cancer)5.37 - 8.13Cell cycle arrest and apoptosis
HepG2 (Liver Cancer)14.74Inhibition of metabolic pathways

These studies indicate that the compound's efficacy varies across different cancer types, suggesting a selective action mechanism.

Case Studies

One significant case study involved the evaluation of the compound's effects on human cancer cell lines using a crystal violet microtiter plate assay. The results indicated that the presence of electron-withdrawing substituents at specific positions on the benzamide moiety enhances the cytotoxic potency against cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-benzenesulfonamido-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
Reactant of Route 2
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3-benzenesulfonamido-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide

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